(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of dichlorobenzyloxy and phenyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-(2,4-dichlorobenzyloxy)benzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiazolidinone ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Compounds with substituted benzyloxy groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity. The dichlorobenzyloxy group may enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-(2,4-Dichloro-benzyloxy)-benzylidene)-3-ethyl-2-thioxo-thiazolidin-4-one
- 7-(2,4-Dichloro-benzyloxy)-5-hydroxy-2-phenyl-chromen-4-one
Uniqueness
Compared to similar compounds, (5E)-5-({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE stands out due to its specific combination of functional groups, which can result in unique chemical reactivity and biological activity. The presence of both the thiazolidinone core and the dichlorobenzyloxy group provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C23H15Cl2NO2S2 |
---|---|
Molecular Weight |
472.4g/mol |
IUPAC Name |
(5E)-5-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H15Cl2NO2S2/c24-17-11-10-16(19(25)13-17)14-28-20-9-5-4-6-15(20)12-21-22(27)26(23(29)30-21)18-7-2-1-3-8-18/h1-13H,14H2/b21-12+ |
InChI Key |
FVFCQGOHEWXZRT-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=C(C=C(C=C4)Cl)Cl)SC2=S |
Origin of Product |
United States |
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